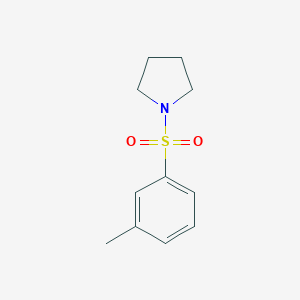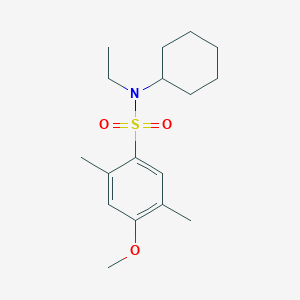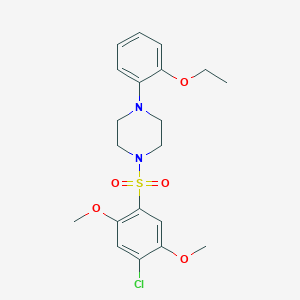
Cinnamaverine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamaverine is a chemical compound that belongs to the family of isoquinoline alkaloids. It was first isolated from the bark of Cinnamomum camphora, commonly known as camphor tree, and has been extensively studied for its potential therapeutic applications. Cinnamaverine has been found to possess a wide range of biological activities, including antispasmodic, vasodilatory, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Anti-Hypoxic Effects
- Cinnarizine has demonstrated significant anti-hypoxic effects in various experimental methods, including hypobaric and anoxic hypoxia in mice and ischemia in rats. It was notably effective in hypobaric and anoxic hypoxia and in incomplete ischemia by decapitation. Additionally, cinnarizine enhanced the effect of prostacyclin, indicating potential benefits in hypoxia-related conditions (Nikolov, Nikolova, & Milanova, 1984).
Therapeutic Potential for Nervous System Disorders
- Cinnamamide derivatives, structurally related to cinnamaverine, have been found effective in animal models for various central and peripheral nervous system disorders. These derivatives exhibited anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. Their mechanisms of action include targeting GABAA and NMDA receptors, TRP cation channels, and others (Gunia-Krzyżak et al., 2015).
Pharmacological and Toxicological Safety
- The genus Cinnamomum, from which cinnamaverine is derived, is known for its antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Clinical studies and toxicological data confirm the pharmacological importance of Cinnamomum species, suggesting a basis for new drug research using its extracts and bioactive compounds (Sharifi‐Rad et al., 2021).
Vascular Effects
- Studies have shown that cinnarizine can improve blood flow and decrease blood viscosity in patients with peripheral obliterative arterial diseases, without affecting plasma viscosity or hematocrit. This suggests its role in increasing red cell deformability and its potential use in treating vascular diseases (Di Perri et al., 1979).
Rodent Repellent Properties
- Cinnamamide, a compound related to cinnamaverine, has been evaluated as a non-lethal repellent against rodents like house mice and wood mice. Its effectiveness suggests potential applications in controlling rodent populations in specific environments (Gurney et al., 1996).
Antidiabetic Effects
- Cinnamaldehyde, derived from the same genus as cinnamaverine, has shown hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats. This points towards its potential as an antidiabetic agent (Babu, Prabuseenivasan, & Ignacimuthu, 2007).
Antibacterial Effects
- Extracts from the Cinnamomum species have demonstrated significant antibacterial effects against common bacteria found in wound infections, including methicillin-resistant Staphylococcus aureus. This validates the traditional use of Cinnamomum in treating infections and highlights its potential in modern medicine (Buru, Pichika, Neela, & Mohandas, 2014).
Anticancer Properties
- Cinnamic acid derivatives, chemically related to cinnamaverine, have been explored for their anticancer potentials. The diverse chemical properties of these derivatives have led to their investigation as traditional and modern antitumor agents, indicating the potential for cancer therapy (De, Baltas, & Bedos-Belval, 2011).
Eigenschaften
CAS-Nummer |
1679-75-0 |
|---|---|
Produktname |
Cinnamaverine |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
UTTZVFFEPWFVRY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

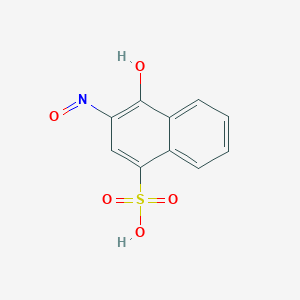
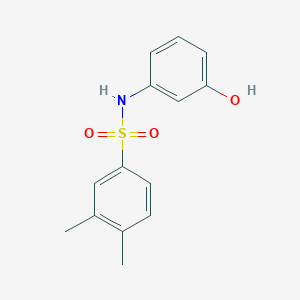
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)

